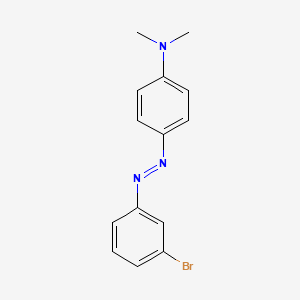
3'-Bromo-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4-dimethylaminoazobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its bromine and dimethylamino substituents, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-dimethylaminobenzene in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of 3’-Bromo-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-4-dimethylaminoazobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or oxidized to nitro (NO2) derivatives.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid.
Major Products
Substitution: Products depend on the nucleophile used, such as 3’-methoxy-4-dimethylaminoazobenzene.
Oxidation: Nitro derivatives like 3’-bromo-4-nitroazobenzene.
Reduction: Hydrazo derivatives like 3’-bromo-4-dimethylaminohydrazobenzene.
Applications De Recherche Scientifique
3’-Bromo-4-dimethylaminoazobenzene has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of more complex organic molecules.
Biology: Employed in studies of molecular interactions and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3’-Bromo-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with specific proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminoazobenzene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3’-Chloro-4-dimethylaminoazobenzene: Similar structure but with a chlorine substituent instead of bromine, affecting its reactivity and physical properties.
4-Nitroazobenzene: Contains a nitro group instead of dimethylamino, leading to different electronic and steric effects.
Uniqueness
3’-Bromo-4-dimethylaminoazobenzene is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and properties. The bromine atom enhances its ability to participate in substitution reactions, while the dimethylamino group affects its electronic properties and interactions with other molecules.
Propriétés
Numéro CAS |
17576-88-4 |
|---|---|
Formule moléculaire |
C14H14BrN3 |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
4-[(3-bromophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 |
Clé InChI |
XMJQUNYUCLITRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


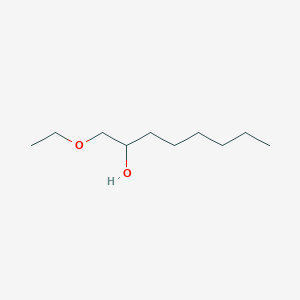
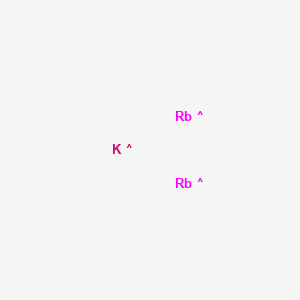
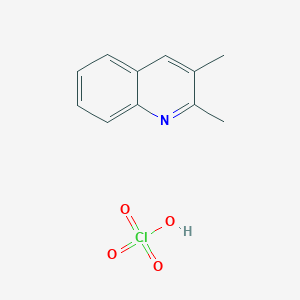
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
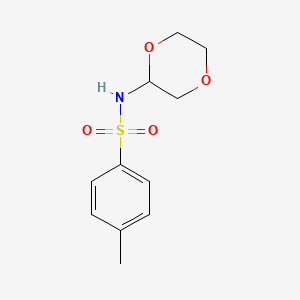
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)


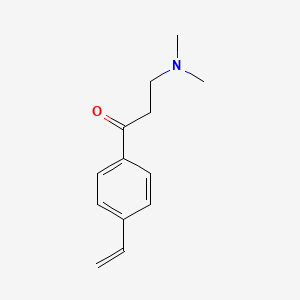

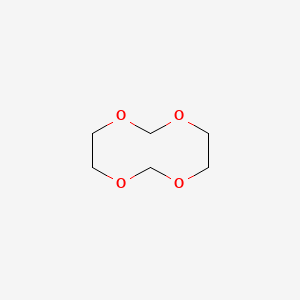

![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
